Mosnodenvir

Description

Properties

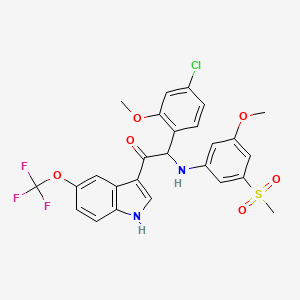

CAS No. |

2043343-94-6 |

|---|---|

Molecular Formula |

C26H22ClF3N2O6S |

Molecular Weight |

583.0 g/mol |

IUPAC Name |

(2S)-2-(4-chloro-2-methoxyphenyl)-2-(3-methoxy-5-methylsulfonylanilino)-1-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanone |

InChI |

InChI=1S/C26H22ClF3N2O6S/c1-36-17-9-15(10-18(11-17)39(3,34)35)32-24(19-6-4-14(27)8-23(19)37-2)25(33)21-13-31-22-7-5-16(12-20(21)22)38-26(28,29)30/h4-13,24,31-32H,1-3H3/t24-/m0/s1 |

InChI Key |

QNOPDDHSGQQLCV-DEOSSOPVSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)N[C@@H](C2=C(C=C(C=C2)Cl)OC)C(=O)C3=CNC4=C3C=C(C=C4)OC(F)(F)F)S(=O)(=O)C |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(C2=C(C=C(C=C2)Cl)OC)C(=O)C3=CNC4=C3C=C(C=C4)OC(F)(F)F)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Target of Mosnodenvir (JNJ-1802)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosnodenvir (formerly JNJ-1802) is a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV). This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data on its antiviral activity, cytotoxicity, and resistance profile are presented in structured tables. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of this first-in-class antiviral agent. Although clinical development of this compound was discontinued by Johnson & Johnson in October 2024 due to a strategic reprioritization of their research and development portfolio, and not due to any identified safety concerns, the detailed study of its mechanism of action provides a valuable framework for the future development of DENV inhibitors.

Molecular Target Identification and Mechanism of Action

The primary molecular target of this compound is the Dengue virus non-structural protein 4B (NS4B) . This compound exerts its antiviral effect by inhibiting the crucial interaction between NS4B and the viral non-structural protein 3 (NS3) helicase[1][2][3][4][5]. This protein-protein interaction is a cornerstone of the viral replication complex.

The DENV replication complex is a sophisticated machinery assembled within the host cell's endoplasmic reticulum. The NS3 protein possesses both protease and helicase activities, essential for processing the viral polyprotein and unwinding the viral RNA genome, respectively. The NS4B protein, an integral membrane protein, is believed to act as a scaffold for the replication complex[2][6].

By binding to NS4B, this compound prevents the recruitment of NS3 to the replication complex, thereby disrupting the formation of a functional viral replication machinery. This disruption ultimately halts the synthesis of new viral RNA[1][7]. Photoaffinity labeling studies have confirmed the direct binding of compounds from the same chemical series as this compound to NS4B and its precursor, NS4A-2K-NS4B[8].

References

- 1. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Measuring Dengue Virus RNA in the Culture Supernatant of Infected Cells by Real-time Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Dengue Virus NS4b N-Terminus Disordered Region Interacts with NS3 Helicase C-Terminal Subdomain to Enhance Helicase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JNJ-1802 (this compound, JNJ-64281802) | DENV inhibitor | Probechem Biochemicals [probechem.com]

- 8. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]

Pan-Serotype Activity of Mosnodenvir Against Dengue Virus: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dengue virus (DENV), with its four distinct serotypes, poses a significant and escalating global health threat. The absence of a universally effective vaccine and specific antiviral therapies underscores the urgent need for novel therapeutic agents. Mosnodenvir (JNJ-1802), a first-in-class, orally bioavailable small molecule inhibitor, has demonstrated potent pan-serotype activity against all four dengue virus serotypes. This technical guide provides an in-depth overview of this compound, consolidating preclinical and clinical data, detailing its mechanism of action, and presenting key experimental methodologies. The information herein is intended to support researchers, scientists, and drug development professionals in the ongoing effort to combat dengue fever.

Introduction

This compound (also known as JNJ-1802) is an investigational antiviral compound that has shown significant promise in preclinical studies for the treatment and prevention of dengue virus infection.[1] It is a potent, pan-serotype inhibitor of dengue virus replication.[2] This document outlines the core scientific and technical data related to this compound's activity against DENV.

Mechanism of Action

This compound exerts its antiviral effect through a novel mechanism of action, targeting the interaction between two of the virus's non-structural proteins, NS3 and NS4B.[1] This interaction is critical for the formation of the viral replication complex, which is essential for the synthesis of new viral RNA.[3] By binding to the NS4B protein, this compound prevents its association with the NS3 helicase, thereby disrupting the replication machinery and halting viral proliferation.[4][5]

In Vitro Pan-Serotype Activity

This compound has demonstrated potent and broad-spectrum antiviral activity against all four dengue virus serotypes in various cell lines, including Vero (African green monkey kidney), Huh-7 (human hepatoma), C6/36 (Aedes albopictus), and THP-1/DC-SIGN (human monocytic) cells.[2] The 50% effective concentration (EC50) values are consistently in the picomolar to low nanomolar range.[2]

Table 1: In Vitro Efficacy of this compound (JNJ-1802) Against Dengue Virus Serotypes

| Cell Line | DENV Serotype | Strain | EC50 (nM) |

| Vero | DENV-2 | 16681 | 0.059 |

| Vero | DENV-2 | RL | 0.057 - 1.24 |

| Huh-7 | DENV-2 | 16681 | 0.13 |

| C6/36 | DENV-2 | 16681 | 0.16 |

| THP-1/DC-SIGN | DENV-2 | 16681 | 1.24 |

| Vero | DENV-1 | - | <0.04 - 1.8 |

| Vero | DENV-3 | - | <0.04 - 1.8 |

| Vero | DENV-4 | - | <0.04 - 45 |

Data compiled from multiple sources. The EC50 values for DENV-1, DENV-3, and DENV-4 represent a range across various strains.[2][6]

In Vivo Efficacy

The antiviral efficacy of this compound has been evaluated in established animal models of dengue virus infection, primarily in AG129 mice (deficient in interferon-α/β and -γ receptors) and non-human primates (rhesus macaques).

AG129 Mouse Model

In AG129 mice, oral administration of this compound resulted in a significant reduction in viral RNA levels and a dose-dependent increase in survival rates following challenge with any of the four DENV serotypes.[2]

Table 2: In Vivo Efficacy of this compound in AG129 Mice

| DENV Serotype | Treatment (mg/kg/day, p.o., b.i.d.) | Viremia Reduction (Day 3 post-infection) | Survival Rate (%) |

| DENV-1 | 60 | Significant | High |

| DENV-2 | 0.2 - 60 | Dose-dependent | Dose-dependent increase |

| DENV-3 | 60 | Significant | High |

| DENV-4 | 60 | Significant | High |

Treatment was initiated 1 hour before infection.[7]

Rhesus Macaque Model

In a rhesus macaque model, this compound demonstrated potent antiviral efficacy against DENV-1 and DENV-2.[2] Daily oral administration led to a rapid and sustained reduction in viremia.[2]

Table 3: In Vivo Efficacy of this compound in Rhesus Macaques

| DENV Serotype | Treatment (mg/kg, p.o., once daily) | Duration (days) | Outcome |

| DENV-2 | 0.01, 0.18, 3 | 11 | Inhibited virus replication without DENV IgG and IgM seroconversion. |

[2]

Clinical Development

This compound has progressed to clinical trials in humans. A Phase 1 first-in-human study in healthy volunteers demonstrated that the compound was safe and well-tolerated.[8] However, a Phase 2 field study (NCT05201794) evaluating the efficacy of this compound for the prevention of dengue was discontinued by Johnson & Johnson as part of a strategic reprioritization of its research and development portfolio.[8] The company has stated that no safety concerns were identified in the study and that the efficacy data will be shared with the medical community upon completion of the final analysis.[8][9] A Phase 2a human challenge study did show that this compound induced antiviral activity against DENV-3 in humans compared to placebo.[8]

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a standard method for determining the in vitro efficacy of this compound against dengue virus.

References

- 1. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature | Cistim [cistim.be]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Dengue virus: pathogenesis and potential for small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. JnJ to discontinue Phase 2 Field Study evaluating investigational antiviral for Dengue prevention [medicaldialogues.in]

- 9. medscape.com [medscape.com]

In Vitro Efficacy of Mosnodenvir Against DENV Serotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosnodenvir (also known as JNJ-1802 and JNJ-64281802) is a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV). It represents a promising therapeutic candidate in the fight against dengue fever, a mosquito-borne viral disease that constitutes a significant global health threat. This technical guide provides an in-depth overview of the in vitro efficacy of this compound against all four DENV serotypes, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its antiviral effect by targeting the interaction between two crucial viral non-structural proteins: NS3 and NS4B. The formation of the NS3-NS4B complex is an essential step in the establishment of the viral replication organelle within the host cell. By binding to NS4B, this compound allosterically inhibits its interaction with the NS3 helicase domain. This disruption prevents the assembly of the viral replication complex, a multiprotein machinery indispensable for the synthesis of new viral RNA. Consequently, viral replication is effectively halted.

Below is a diagram illustrating the mechanism of action of this compound.

Data Presentation: In Vitro Antiviral Activity

The pan-serotype efficacy of this compound has been demonstrated against a diverse panel of DENV isolates in various cell lines, including Vero (monkey kidney), C6/36 (mosquito), Huh-7 (human liver), and THP-1/DC-SIGN (human monocytic) cells.[1] The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values of this compound against the four DENV serotypes.

Table 1: EC50 of this compound against DENV Serotypes in Vero Cells

| DENV Serotype | Virus Strain | Genotype | EC50 (nM) |

| DENV-1 | DENV-1/BC158/10 | Genotype I | 0.11 |

| DENV-1/BC160/10 | Genotype I | 0.08 | |

| DENV-1/BC161/10 | Genotype I | 0.11 | |

| DENV-1/BC162/10 | Genotype I | 0.09 | |

| DENV-1/BC163/10 | Genotype IV | 0.11 | |

| DENV-2 | DENV-2/16681 | Asian I | 0.059 |

| DENV-2/BC129/08 | Asian/American | 0.04 | |

| DENV-2/BC130/08 | Asian II | <0.04 | |

| DENV-2/BC131/08 | American | 0.06 | |

| DENV-2/BC132/08 | Cosmopolitan | 0.05 | |

| DENV-3 | DENV-3/BC104/08 | Genotype I | 1.8 |

| DENV-3/BC105/08 | Genotype II | 0.61 | |

| DENV-3/BC106/08 | Genotype III | 1.1 | |

| DENV-3/BC107/08 | Genotype III | 1.2 | |

| DENV-3/BC108/08 | Genotype V | 0.83 | |

| DENV-4 | DENV-4/BC110/08 | Genotype I | 0.18 |

| DENV-4/BC111/08 | Genotype II | 0.12 | |

| DENV-4/BC112/08 | Genotype II | 0.13 | |

| DENV-4/BC113/08 | Genotype II | 0.13 | |

| DENV-4/Thailand | Genotype III | 45 |

Data extracted from Goethals et al., Nature (2023) Supplementary Information.

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µM) |

| Vero | >25 |

Data extracted from Goethals et al., Nature (2023) Supplementary Information.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro efficacy.

Antiviral Activity Assay (RT-qPCR-based)

This assay quantifies the reduction in viral RNA levels in the presence of the test compound.

1. Cell Culture and Infection:

- Vero cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight at 37°C with 5% CO₂.

- The following day, the cell culture medium is replaced with a serial dilution of this compound in assay medium (MEM supplemented with 2% FBS).

- Cells are then infected with the respective DENV strain at a multiplicity of infection (MOI) of 0.1.

- The plates are incubated for 3 days at 37°C with 5% CO₂.

2. RNA Extraction and RT-qPCR:

- After the incubation period, the supernatant is harvested, and viral RNA is extracted using a suitable viral RNA extraction kit.

- The extracted RNA is then subjected to a one-step quantitative reverse transcription polymerase chain reaction (RT-qPCR) to quantify the viral genome copies.

3. Data Analysis:

- The EC50 value, which is the concentration of the compound that inhibits viral RNA replication by 50%, is calculated using a non-linear regression analysis of the dose-response curve.

Below is a diagram illustrating the experimental workflow for the antiviral activity assay.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that is toxic to the cells.

1. Cell Culture and Treatment:

- Vero cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight at 37°C with 5% CO₂.

- The next day, the medium is replaced with a serial dilution of this compound in culture medium.

- The plates are incubated for 3 days at 37°C with 5% CO₂.

2. MTT Reagent Addition and Incubation:

- After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and the plates are incubated for another 4 hours at 37°C.

3. Solubilization and Absorbance Measurement:

- The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

- The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

- The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Signaling Pathways

The interaction between DENV NS3 and NS4B proteins is a critical nexus for the formation of the viral replication complex, which co-opts host cell membranes and factors to facilitate viral RNA synthesis. While the direct target of this compound is the NS3-NS4B interaction, the downstream consequences of inhibiting this interaction impact broader cellular processes. The formation of the replication complex is known to modulate host cell signaling pathways to create a favorable environment for viral replication and to evade the host immune response. By preventing the formation of this complex, this compound indirectly interferes with these viral manipulation strategies.

The diagram below illustrates the logical relationship between the NS3-NS4B interaction, the formation of the replication complex, and the subsequent impact on viral replication and host cell signaling.

Conclusion

This compound demonstrates potent and pan-serotype in vitro activity against a wide range of DENV clinical isolates. Its novel mechanism of action, which involves the inhibition of the essential NS3-NS4B interaction, effectively halts viral replication. The comprehensive data presented in this guide underscore the potential of this compound as a valuable therapeutic agent for the treatment and prevention of dengue fever. Further clinical development is warranted to fully elucidate its efficacy and safety in human populations.

References

The Molecular Siege: A Technical Guide to Mosnodenvir's Inhibition of the Dengue Virus NS3-NS4B Interaction

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth examination of the mechanism of action of Mosnodenvir (JNJ-1802), a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV). The focus of this document is to elucidate the core molecular interaction that this compound disrupts—the binding of the viral non-structural proteins NS3 and NS4B, a critical step in the formation of the viral replication complex. This guide will detail the experimental protocols used to characterize this inhibition, present collated quantitative data on the efficacy and pharmacokinetics of this compound, and visualize the key molecular pathways and experimental workflows.

Introduction: Targeting a Key Viral Interaction

Dengue virus, a member of the Flaviviridae family, is a significant global health threat, with four distinct serotypes causing a range of illnesses from debilitating fever to severe hemorrhagic fever and shock. The viral genome encodes a single polyprotein that is cleaved into structural and non-structural (NS) proteins. The NS proteins orchestrate the replication of the viral RNA genome within host cells, forming a replication complex (RC) on the membranes of the endoplasmic reticulum.

A crucial interaction for the assembly and function of the DENV replication complex is the binding of the NS3 and NS4B proteins.[1][2] NS3 is a multifunctional enzyme with protease and helicase activities, while NS4B is a transmembrane protein that induces membrane rearrangements to form the scaffold of the RC.[1][2] The interaction between the helicase domain of NS3 and the cytoplasmic loop of NS4B is essential for viral RNA replication.[1][2]

This compound (JNJ-1802) has emerged as a first-in-class antiviral agent that specifically targets and inhibits this NS3-NS4B interaction.[3][4] By preventing this crucial protein-protein binding, this compound effectively halts the formation of new viral RNA, thereby suppressing viral replication across all four dengue serotypes.[3][5] Although Johnson & Johnson has discontinued the Phase 2 field study of this compound for strategic reasons, the compound has been shown to be safe and well-tolerated in Phase 1 and 2a clinical studies, and its mechanism of action remains a significant area of interest for antiviral drug development.[6]

Quantitative Data on this compound's Efficacy and Pharmacokinetics

The following tables summarize the key quantitative data regarding the in vitro efficacy and in vivo pharmacokinetic properties of this compound.

Table 1: In Vitro Efficacy of this compound (JNJ-1802) Against Dengue Virus Serotypes

| Dengue Virus Serotype | Cell Line | EC50 (nM) | Reference(s) |

| DENV-1 | Vero | 0.057 - 11 | [3][5] |

| DENV-2 | Vero | 0.057 - 11 | [3][5] |

| DENV-3 | Vero | 0.057 - 11 | [3][5] |

| DENV-4 | Vero | 0.057 - 11 | [3][5] |

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of the viral replication in cell culture.

Table 2: Pharmacokinetic Properties of this compound (JNJ-1802) in Mice

| Parameter | Value | Dosing | Reference(s) |

| Terminal Half-life (t½) | 6.2 hours | 1 and 3 mg/kg | [3] |

| Oral Bioavailability | 46% | 1 mg/kg | [3] |

| Oral Bioavailability | 59% | 3 mg/kg | [3] |

Experimental Protocols for Studying the NS3-NS4B Interaction and its Inhibition

This section details the key experimental methodologies employed to investigate the interaction between DENV NS3 and NS4B and the inhibitory effect of this compound.

Co-immunoprecipitation (Co-IP) to Demonstrate NS3-NS4B Interaction

Co-immunoprecipitation is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to "pull down" a specific protein and its binding partners.

Protocol:

-

Cell Lysis: BHK-21 cells are infected with DENV-2 at a multiplicity of infection (MOI) of 1. At 48 hours post-infection, the cells are lysed in IP buffer (e.g., 50 mM Tris-HCl [pH 7.5], 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease inhibitors).

-

Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for NS4B (or a control IgG) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Protein A/G-agarose beads are added to the lysate and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times with IP buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for NS3 and NS4B to detect the co-immunoprecipitated proteins.

In Situ Proximity Ligation Assay (PLA) for Visualizing NS3-NS4B Proximity

The in situ Proximity Ligation Assay (PLA) is a powerful technique for visualizing protein-protein interactions within fixed cells. A signal is generated only when the two target proteins are in close proximity (typically <40 nm).

Protocol:

-

Cell Preparation: BHK-21 cells are seeded on coverslips and infected with DENV-2 (MOI of 1) or transfected with plasmids expressing NS3 and NS4B.

-

Fixation and Permeabilization: At 48 hours post-infection/transfection, cells are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100.

-

Blocking: Non-specific antibody binding sites are blocked using a blocking solution provided in a commercial PLA kit (e.g., Duolink®).

-

Primary Antibody Incubation: Cells are incubated with a pair of primary antibodies raised in different species, one specific for NS3 (e.g., rabbit polyclonal) and one for NS4B (e.g., mouse monoclonal), overnight at 4°C.

-

PLA Probe Incubation: The cells are then incubated with PLA probes, which are secondary antibodies conjugated to unique DNA oligonucleotides (anti-rabbit PLUS and anti-mouse MINUS).

-

Ligation: If the PLA probes are in close proximity, a connector oligonucleotide is added, and a ligase joins the ends to form a circular DNA molecule. This reaction is typically carried out for 30 minutes at 37°C.

-

Amplification: The circular DNA is amplified via rolling circle amplification using a DNA polymerase, generating a long DNA product. This step is usually performed for 100 minutes at 37°C.

-

Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides that hybridize to the DNA product, resulting in a bright fluorescent spot.

-

Imaging: The cells are mounted with a DAPI-containing mounting medium to stain the nuclei and imaged using a fluorescence microscope. Each fluorescent spot represents an NS3-NS4B interaction.

Surface Plasmon Resonance (SPR) for Quantifying Binding Affinity

Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Protocol:

-

Protein Purification: Recombinant DENV NS3 helicase domain and the cytoplasmic loop of NS4B are expressed and purified.

-

Chip Immobilization: One of the proteins (e.g., NS3 helicase) is immobilized on the surface of an SPR sensor chip (e.g., a CM5 chip) via amine coupling.

-

Binding Analysis: The other protein (e.g., NS4B cytoplasmic loop) is injected at various concentrations over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.

-

Affinity Determination: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of the dissociation and association rate constants (KD = koff / kon).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the workflows of the key experimental techniques.

Caption: Mechanism of this compound action on the DENV replication cycle.

Caption: Workflow for Co-immunoprecipitation of DENV NS3 and NS4B.

Caption: Workflow for In Situ Proximity Ligation Assay of NS3-NS4B.

Conclusion

This compound represents a significant advancement in the development of direct-acting antivirals for dengue fever. Its targeted inhibition of the essential NS3-NS4B interaction provides a clear and potent mechanism for suppressing viral replication. The experimental methodologies outlined in this guide have been instrumental in elucidating this mechanism and quantifying the efficacy of this compound. While the clinical development of this compound has been halted, the wealth of data generated from its study provides a valuable roadmap for future drug discovery and development efforts targeting the dengue virus and other flaviviruses. The NS3-NS4B interaction remains a validated and promising target for the development of novel antiviral therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dengue virus NS4B interacts with NS3 and dissociates it from single-stranded RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JnJ to discontinue Phase 2 Field Study evaluating investigational antiviral for Dengue prevention [medicaldialogues.in]

Structural Biology of Nodavirus Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synopsis: This technical guide provides an in-depth overview of the structural biology of protein interactions within the Nodaviridae family of viruses, with a particular focus on Flock House Virus (FHV) and Orsay Virus. The content of this document is based on the assumption that the user's query for "Mosnodenvir" was a likely misspelling of a virus within the Nodaviridae family, as no specific information for "this compound" could be located. This guide details the current understanding of nodaviral protein structures, their interactions, and the experimental methodologies used to elucidate them. It is intended to serve as a valuable resource for researchers in virology, structural biology, and those involved in the development of novel antiviral therapeutics.

Introduction to Nodaviridae Structural Biology

Nodaviridae are a family of non-enveloped, icosahedral viruses with bipartite positive-sense RNA genomes. The family includes well-studied members such as Flock House Virus (FHV), which infects insects, and Orsay Virus, the first virus known to naturally infect the nematode Caenorhabditis elegans. The study of nodavirus protein interactions is crucial for understanding the viral life cycle, including replication, assembly, and host-pathogen interactions.

The nodavirus genome is comprised of two RNA molecules, RNA1 and RNA2. RNA1 encodes for Protein A, the RNA-dependent RNA polymerase (RdRp) which is the central enzyme in viral replication. RNA2 encodes the capsid protein precursor. A subgenomic RNA, RNA3, is transcribed from RNA1 and encodes for Protein B2, a key suppressor of the host's RNA interference (RNAi) silencing pathway.

Quantitative Data on Nodavirus Protein Interactions

While numerous studies have qualitatively confirmed protein-protein and protein-RNA interactions within the Nodaviridae family, there is a notable scarcity of published quantitative binding data, such as dissociation constants (Kd), for protein-protein interactions. However, quantitative data for the interaction of the FHV B2 protein with double-stranded RNA (dsRNA) is available.

| Interacting Molecules | Virus/System | Method | Dissociation Constant (Kd) | Reference(s) |

| Flock House Virus Protein B2 and double-stranded RNA (dsRNA) | In vitro | Electrophoretic Mobility Shift Assay (EMSA) | ~1 nM | [1][2] |

This table will be updated as more quantitative data becomes available in the scientific literature.

Key Protein Interactions in the Nodavirus Life Cycle

Flock House Virus Protein A Self-Interaction

The RNA-dependent RNA polymerase, Protein A, has been shown to self-interact in vivo. This interaction is crucial for the formation of the viral replication complex, which occurs on the outer mitochondrial membrane. The self-association of Protein A is thought to be a prerequisite for its function in RNA synthesis.

Logical Relationship of Protein A Self-Interaction in Replication Complex Formation:

Caption: Self-interaction of FHV Protein A leading to replication complex formation.

Flock House Virus Protein B2 Interaction with dsRNA

Protein B2 is a potent suppressor of the host's RNAi response. It functions by binding to dsRNA, a key intermediate in the RNAi pathway. This interaction prevents the host's Dicer enzyme from cleaving the viral dsRNA into small interfering RNAs (siRNAs), thus protecting the virus from this antiviral mechanism. The B2 protein forms a homodimer that recognizes dsRNA in a sequence-independent manner.[1][2]

Signaling Pathway of FHV Protein B2 in RNAi Suppression:

Caption: Mechanism of RNAi suppression by FHV Protein B2.

Orsay Virus Capsid Protein Self-Assembly

The Orsay virus capsid is a T=3 icosahedral structure composed of 180 copies of the capsid protein (CP). Each CP consists of a shell (S) domain and a protruding (P) domain. The self-assembly of these CPs into a virus-like particle (VLP) is a critical step in virion formation. While the precise kinetics are still under investigation, it is understood to be a spontaneous process driven by protein-protein interactions.

Workflow for Orsay Virus VLP Self-Assembly:

Caption: Proposed self-assembly pathway of Orsay virus capsid proteins.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Nodavirus Protein Interactions

This protocol is adapted for the study of interactions between nodavirus proteins expressed in a suitable cell line (e.g., insect or mammalian cells).

1. Cell Lysis:

-

Culture and transfect cells to express the nodavirus proteins of interest, one of which should be tagged (e.g., with FLAG or HA).

-

Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a gentle lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

-

Add the antibody specific to the tagged protein of interest and incubate for 2-4 hours at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

3. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

4. Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for the putative interacting protein.

Expression, Purification, and Crystallization of Orsay Virus-Like Particles (VLPs)

This protocol outlines the general steps for producing Orsay VLPs for structural studies.

1. Expression of Capsid Protein:

-

Clone the Orsay virus capsid protein gene into a suitable expression vector (e.g., a baculovirus transfer vector).

-

Generate recombinant baculovirus and use it to infect insect cells (e.g., Sf9 or High Five cells).

-

Culture the infected cells for an appropriate time to allow for VLP expression and assembly.

2. Purification of VLPs:

-

Harvest the cells and lyse them to release the VLPs.

-

Clarify the lysate by centrifugation.

-

Purify the VLPs from the clarified lysate using cesium chloride (CsCl) or sucrose density gradient ultracentrifugation.

-

Collect the fractions containing the VLPs.

3. Crystallization:

-

Concentrate the purified VLPs to an appropriate concentration (e.g., 4 mg/ml).

-

Perform crystallization screening using the sitting-drop vapor-diffusion method with various crystallization screens.

-

Optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

4. Structure Determination:

-

Collect X-ray diffraction data from the crystals at a synchrotron source.

-

Process the diffraction data and determine the structure using molecular replacement, if a homologous structure is available, or other phasing methods.

Cryo-Electron Microscopy (Cryo-EM) and Single Particle Analysis of Nodavirus Capsids

This protocol provides a general workflow for determining the structure of nodavirus capsids using cryo-EM.

1. Sample Preparation:

-

Purify the nodavirus particles or VLPs as described above.

-

Apply a small volume of the purified sample to a cryo-EM grid.

-

Plunge-freeze the grid in liquid ethane to vitrify the sample.

2. Data Collection:

-

Load the frozen grid into a transmission electron microscope equipped with a cryo-stage.

-

Collect a large dataset of images (micrographs) of the vitrified particles at various tilt angles.

3. Image Processing and 3D Reconstruction:

-

Perform particle picking to select individual particle images from the micrographs.

-

Classify the 2D particle images to select for high-quality particles and remove contaminants.

-

Generate an initial 3D model of the capsid.

-

Refine the 3D reconstruction to high resolution using iterative refinement algorithms, applying icosahedral symmetry.

4. Model Building and Analysis:

-

Build an atomic model of the capsid protein into the final cryo-EM density map.

-

Refine the atomic model and analyze the structure to identify key features and protein-protein interfaces.

Conclusion and Future Directions

The structural biology of nodaviruses has provided significant insights into the assembly and function of these simple yet efficient pathogens. High-resolution structures of the Orsay virus capsid and the Flock House Virus B2 protein in complex with dsRNA have revealed key molecular details of their respective functions. However, a significant gap remains in the quantitative understanding of the protein-protein interactions that govern processes such as the self-assembly of the replication complex and the capsid. Future research employing techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and advanced mass spectrometry will be crucial to fill this knowledge gap. A deeper, quantitative understanding of these interactions will undoubtedly pave the way for the rational design of novel antiviral therapies targeting these critical viral processes.

References

JNJ-1802: A Technical Overview of Early Preclinical Studies for the Treatment of Dengue Fever

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical data for JNJ-1802, a first-in-class, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV). JNJ-1802 targets the essential interaction between the viral non-structural proteins NS3 and NS4B, a novel mechanism of action that disrupts the viral replication complex.[1][2][3] This document summarizes the key quantitative data from in vitro and in vivo studies, details the experimental protocols employed, and visually represents the compound's mechanism of action and experimental workflows.

In Vitro Antiviral Activity

JNJ-1802 has demonstrated potent and broad-spectrum antiviral activity against all four serotypes of the dengue virus in various cell-based assays.

Table 1: In Vitro Efficacy of JNJ-1802 against Dengue Virus Serotypes

| DENV Serotype/Strain | Cell Line | Assay Readout | EC50 (nM) | Reference |

| DENV-1, DENV-2, DENV-3, DENV-4 | Vero E6 | Not Specified | 0.057 - 11 | [4][5] |

| DENV-2/RL | Vero | Viral RNA | 0.0123 | [6][7] |

| DENV-2/16681 | Vero | Viral RNA | 0.0128 | [6][7] |

| DENV-2/16681 | Vero | Not Specified | 0.059 | [8] |

| DENV-2/16681 (eGFP-infected) | Vero | Not Specified | Not Specified | [5] |

Key Findings:

-

JNJ-1802 exhibits picomolar to low nanomolar efficacy against a wide range of DENV clinical isolates, indicating its potential as a pan-serotype inhibitor.[1][8][9][10]

-

The compound demonstrates a strong concentration-dependent inhibitory effect on viral replication, with near-complete inhibition observed at concentrations of 1.6 nM or greater.[6][7]

-

The potent in vitro activity of JNJ-1802 has been consistently observed across different DENV strains and cell lines.

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in mouse and non-human primate models have established the in vivo efficacy and favorable pharmacokinetic profile of JNJ-1802.

Table 2: In Vivo Efficacy of JNJ-1802 in a Dengue Mouse Model

| Mouse Model | DENV Serotype(s) | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |

| AG129 | DENV-1, -2, -3, -4 | 0.2 - 60 mg/kg/day (b.i.d.), p.o. | Viral RNA reduction, Increased survival | Dose-dependent reduction in viremia and increased survival rate. | [11][12] |

| CD-1 (male, 6-8 weeks old) | Not specified | 3, 30, 0.3 mg/kg/day (q.d.), p.o. | Viraemia on Day 3 p.i. | Significant reduction in viral load. | [8] |

Table 3: Pharmacokinetic Parameters of JNJ-1802 in Preclinical Models

| Species | Dose | Route | Bioavailability (%) | Terminal Half-life (h) | Reference |

| Mouse (CD-1) | 1 mg/kg | Oral | 46 | 6.2 | [8] |

| Mouse (CD-1) | 3 mg/kg | Oral | 59 | 6.2 | [8] |

| Mouse (CD-1) | 2.5 mg/kg | IV | - | 6.2 | [8] |

Key Findings:

-

Oral administration of JNJ-1802 effectively reduces viral load and improves survival in mouse models of dengue infection across all four serotypes.[2][3][8][11][13][14]

-

The compound demonstrates potent efficacy in non-human primate models against DENV-1 and DENV-2.[1][2][3][8][13][14]

-

JNJ-1802 possesses a favorable pharmacokinetic profile in mice, with good oral bioavailability and a moderate terminal half-life.[8]

Mechanism of Action and Resistance

JNJ-1802 acts by disrupting the formation of the viral replication complex through the inhibition of the interaction between the non-structural proteins NS3 and NS4B.[1][2][7][8]

Signaling Pathway: Mechanism of Action of JNJ-1802

Caption: JNJ-1802 inhibits the interaction between DENV NS3 and NS4B proteins.

Resistance Profile:

-

Resistance mutations have been identified in the NS4B protein, specifically V91A, L94F, and T108I.[8][15] The V91A mutation has been shown to confer strong resistance to JNJ-1802.[15]

Experimental Protocols

In Vitro Antiviral Activity Assays

Cell Lines:

-

Vero E6 cells (African green monkey kidney) were a commonly used cell line.[5][9] Other cell lines utilized include Vero, C6/36, Huh-7, and THP-1/DC-SIGN cells.[12]

General Protocol:

-

Cells were seeded in microtiter plates.

-

Serial dilutions of JNJ-1802 were added to the cells.

-

Cells were infected with a specific DENV serotype or clinical isolate.

-

After an incubation period, antiviral activity was assessed by quantifying the reduction in viral RNA using RT-qPCR or by measuring the reduction in virus-induced cytopathic effect.[6][7]

-

The 50% effective concentration (EC50) was calculated as the compound concentration required to inhibit viral replication by 50%.

In Vivo Efficacy Studies in Mice

Animal Model:

-

AG129 mice, which are deficient in interferon-α/β and -γ receptors, are a standard model for dengue virus infection.[11] CD-1 mice were also used.[8]

General Protocol:

-

Mice were infected with a specific DENV serotype.

-

Treatment with JNJ-1802 or a vehicle control was initiated, typically 1 hour before infection, and administered orally (p.o.) once (q.d.) or twice daily (b.i.d.).[8][11]

-

Viremia was assessed at specific time points post-infection (e.g., Day 3) by quantifying viral RNA in the blood using RT-qPCR.[8][11]

-

Survival rates were monitored over a defined period (e.g., 25 days).[11]

Experimental Workflow: In Vivo Efficacy in Mouse Model

Caption: Workflow of the in vivo efficacy studies in the AG129 mouse model.

Conclusion

The early preclinical data for JNJ-1802 strongly support its continued development as a potential prophylactic and therapeutic agent for dengue fever. Its novel mechanism of action, potent pan-serotype in vitro activity, and significant in vivo efficacy in established animal models are highly promising.[1][2][3][8] The compound has a high barrier to resistance and a favorable pharmacokinetic profile.[1][8] JNJ-1802 has successfully completed a Phase 1 first-in-human clinical study where it was found to be safe and well-tolerated and is progressing into further clinical studies.[1][2][3][8][14]

References

- 1. researchgate.net [researchgate.net]

- 2. vax-before-travel.com [vax-before-travel.com]

- 3. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature [jnj.com]

- 4. Discovery of JNJ-1802, a First-in-Class Pan-Serotype Dengue Virus NS4B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics | PLOS Computational Biology [journals.plos.org]

- 7. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature | Centre for Drug Design and Discovery [cd3.be]

- 14. Janssen Announces Novel Dengue Antiviral Demonstrates Efficacy in Pre-Clinical Data Published in Nature | INN [investingnews.com]

- 15. biorxiv.org [biorxiv.org]

Targeting the DENV NS3-NS4B Complex: A Technical Guide for Antiviral Drug Development

For Immediate Release

Singapore – November 13, 2025 – The intricate dance between viral and host proteins during a Dengue virus (DENV) infection presents a complex challenge for antiviral therapeutic development. A critical interaction within the viral replication machinery, the complex formed by the non-structural proteins NS3 and NS4B, has emerged as a high-value target for novel antiviral strategies. This technical guide provides an in-depth rationale for targeting the DENV NS3-NS4B protein complex, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways.

Executive Summary

The DENV NS3-NS4B protein-protein interaction is a cornerstone of the viral replication process. NS3 is a multifunctional enzyme with helicase and protease activities, while NS4B is a transmembrane protein that anchors the replication complex to the endoplasmic reticulum membrane. Their association is essential for the proper functioning of the viral replication machinery and for the virus's ability to evade the host's innate immune response. The clinical and preclinical success of small molecule inhibitors that disrupt this complex underscores its potential as a pan-serotype drug target.

The Rationale for Targeting the NS3-NS4B Complex

The targeting of the DENV NS3-NS4B interaction is predicated on two fundamental aspects of the viral life cycle: its essential role in viral replication and its involvement in circumventing the host's immune defenses.

1. A Linchpin in Viral Replication:

The formation of the NS3-NS4B complex is a critical step in the assembly of the DENV replication complex (RC) on the host cell's endoplasmic reticulum membrane.[1][2] This interaction is believed to correctly position the NS3 helicase at the site of RNA synthesis, facilitating the unwinding of the viral RNA genome for replication.[2] Studies have shown that NS4B modulates the helicase activity of NS3, further highlighting the functional importance of their association.[1][2][3] The disruption of this interaction has been shown to be lethal for the virus, making it an attractive target for antiviral intervention.[3]

2. A Key Player in Immune Evasion:

Dengue virus has evolved sophisticated mechanisms to counteract the host's innate immune response, particularly the type I interferon (IFN) signaling pathway. The NS4B protein is a known antagonist of this pathway, acting to suppress the phosphorylation of the STAT1 transcription factor, a key step in the IFN signaling cascade.[4][5][6][7] By inhibiting the IFN response, the virus can establish a productive infection. While the direct role of the NS3-NS4B interaction in this process is still under investigation, targeting this complex could potentially disrupt NS4B's ability to interfere with host immunity.

Quantitative Data: A Foundation for Drug Discovery

The development of inhibitors targeting the NS3-NS4B complex is guided by robust quantitative data that characterizes the interaction and the efficacy of potential drug candidates.

Binding Affinity of the NS3-NS4B Interaction:

Surface Plasmon Resonance (SPR) has been employed to quantify the binding affinity between the DENV2 NS3 helicase domain and the NS4B protein.

| Interacting Proteins | Method | Dissociation Constant (KD) | Reference |

| DENV2 NS3 Helicase Domain & DENV2 NS4B | SPR | 222 ± 4 nM | [8][9] |

Efficacy of NS3-NS4B Inhibitors:

Several small molecule inhibitors have been developed that potently inhibit DENV replication by targeting the NS3-NS4B interaction. The efficacy of these compounds is typically measured by their 50% effective concentration (EC50) in cell-based assays and their 50% cytotoxic concentration (CC50) to assess their therapeutic window.

| Compound | DENV Serotype(s) | EC50 | CC50 | Cell Line | Reference |

| JNJ-1802 | DENV-1, -2, -3, -4 | 0.057 - 11 nM | >2260 nM | Vero | [2][10][11][12] |

| JNJ-A07 | DENV-1, -2, -3, -4 | Nanomolar to picomolar range | Not specified in abstract | Multiple | [13] |

| NITD-618 | DENV-1, -2, -3, -4 | 1.0 - 4.1 µM | >40 µM | Not specified | [5] |

| Spiropyrazolopyridone Cpd 14a | DENV-2, -3 | 10 - 80 nM | Not specified in abstract | Not specified | [14] |

Experimental Protocols: Key Methodologies

The study of the NS3-NS4B interaction and the development of its inhibitors rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

1. Co-Immunoprecipitation (Co-IP) to Confirm In-Cell Interaction:

This technique is used to demonstrate that NS3 and NS4B associate within infected cells.

-

Cell Culture and Infection: Baby Hamster Kidney (BHK-21) cells are infected with DENV-2 at a multiplicity of infection (MOI) of 1.[2]

-

Cell Lysis: At 48 hours post-infection, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. A primary antibody specific for NS3 (or NS4B) is added to the lysate and incubated overnight at 4°C with gentle rotation. Protein A/G-agarose beads are then added to capture the antibody-protein complexes.

-

Washing: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against NS4B (or NS3) and a secondary HRP-conjugated antibody for detection by chemiluminescence.

2. Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis:

SPR is a label-free technique used to measure the kinetics and affinity of protein-protein interactions in real-time.

-

Protein Purification: Recombinant DENV2 NS3 helicase domain and full-length NS4B are expressed and purified.

-

Immobilization: The NS4B protein (ligand) is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Binding Analysis: The NS3 helicase domain (analyte) is flowed over the sensor chip at various concentrations. The change in the refractive index at the chip surface, which is proportional to the mass of bound analyte, is measured in real-time to generate sensorgrams.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The dissociation constant (KD) is then calculated as koff/kon. For the interaction between the DENV2 helicase domain and NS4B, a KD of 222 ± 4 nM has been reported.[8][9]

3. In Situ Proximity Ligation Assay (PLA) for Visualizing Interaction:

PLA allows for the visualization of protein-protein interactions within fixed cells, providing spatial context.

-

Cell Culture and Transfection/Infection: BHK-21 cells are seeded on coverslips and either infected with DENV-2 or co-transfected with plasmids expressing NS3 and NS4B.[2]

-

Fixation and Permeabilization: At 48 hours post-transfection/infection, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies raised in different species that are specific for NS3 and NS4B.

-

PLA Probe Incubation: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added.

-

Ligation and Amplification: If the two proteins are in close proximity (<40 nm), the DNA oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification using a fluorescently labeled probe.

-

Visualization: The resulting fluorescent spots, each representing a single protein-protein interaction event, are visualized by fluorescence microscopy.

Visualizing the Molecular Landscape

DENV Replication Complex and the Role of NS3-NS4B

Caption: DENV replication complex on the ER membrane.

Experimental Workflow for Studying NS3-NS4B Interaction

Caption: Workflow for characterizing the NS3-NS4B interaction.

NS4B-Mediated Inhibition of IFN Signaling

Caption: Inhibition of STAT1 phosphorylation by DENV NS4B.

Conclusion

The DENV NS3-NS4B protein complex represents a validated and highly promising target for the development of direct-acting antiviral agents against all four serotypes of the dengue virus. The essential nature of this interaction for viral replication, coupled with its role in immune evasion, provides a strong rationale for a targeted drug discovery approach. The quantitative data from binding and cell-based assays, along with the detailed experimental protocols outlined in this guide, offer a solid foundation for researchers, scientists, and drug development professionals to advance the next generation of dengue therapeutics. The continued exploration of the intricacies of the NS3-NS4B complex will undoubtedly pave the way for innovative and effective treatments for this global health threat.

References

- 1. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 2. researchgate.net [researchgate.net]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Inhibition of interferon signaling by dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dengue virus NS4B protein as a target for developing antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mapping the Interactions between the NS4B and NS3 proteins of dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mapping the Interactions between the NS4B and NS3 Proteins of Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. Blocking NS3-NS4B interaction inhibits dengue virus in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. canadacommons.ca [canadacommons.ca]

- 13. To block dengue, humans and mosquitoes could share antivirals | Drug Discovery News [drugdiscoverynews.com]

- 14. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Mosnodenvir Antiviral Assay for Dengue Virus-Infected Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, causing an estimated 100 to 400 million infections annually. The development of effective antiviral therapies is a critical public health priority. Mosnodenvir (also known as JNJ-1802) is a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus.[1][2][3] This document provides detailed protocols for assessing the antiviral activity of this compound in DENV-infected cells, including methods for determining viral replication inhibition and cytotoxicity.

Mechanism of Action

This compound functions by targeting the interaction between two of the virus's nonstructural proteins, NS3 and NS4B.[1][2] This interaction is essential for the formation of the viral replication complex, where the viral RNA is copied. By binding to NS4B, this compound allosterically inhibits the NS3 helicase/protease, preventing the formation of the NS3-NS4B complex and thereby halting viral RNA replication.[1][2]

Quantitative Data Summary

The antiviral potency of this compound has been demonstrated across all four dengue virus serotypes, with EC50 values typically in the low nanomolar to picomolar range. The compound exhibits limited cytotoxicity in various cell lines commonly used for DENV research.

| Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 | Cell Line(s) | Reference(s) |

| EC50 (nM) | 0.057 - 1.8 | 0.04 - 1.4 | 0.057 - 11 | 0.057 - 11 | Vero, Huh-7, C6/36, THP-1/DC-SIGN | [1][3][4] |

| Assay | Cell Line(s) | CC50 (µM) | Reference(s) |

| Cytotoxicity | Vero, Huh-7, C6/36, THP-1/DC-SIGN | >10 (Limited cytotoxicity observed) | [1][3] |

Experimental Protocols

Two primary methods are detailed below for quantifying the antiviral efficacy of this compound: the Plaque Reduction Neutralization Test (PRNT) for infectious virus particle quantification and Quantitative Reverse Transcription PCR (qRT-PCR) for viral RNA quantification. A standard cytotoxicity assay is also described to assess the compound's effect on host cell viability.

Plaque Reduction Neutralization Test (PRNT)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

-

Vero or BHK-21 cells

-

Dengue virus stock (of desired serotype)

-

This compound stock solution (in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Carboxymethyl cellulose (CMC) or Agarose

-

Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)

-

Phosphate Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Protocol:

-

Cell Seeding:

-

Seed Vero or BHK-21 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2.5 x 10^5 cells/well for a 12-well plate).

-

Incubate at 37°C with 5% CO2 for 24 hours.

-

-

Compound Dilution and Virus Preparation:

-

Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS. A typical starting concentration range could be from 100 nM down to the picomolar range, based on its known EC50.

-

Dilute the DENV stock in DMEM with 2% FBS to a concentration that will produce 50-100 plaques per well.

-

Mix equal volumes of each this compound dilution with the diluted virus.

-

Incubate the virus-compound mixture at 37°C for 1 hour to allow the compound to interact with the virus.

-

-

Infection:

-

Aspirate the growth medium from the confluent cell monolayers.

-

Wash the cells once with sterile PBS.

-

Inoculate the cells with 100-200 µL of the virus-compound mixture.

-

Incubate at 37°C for 1-2 hours, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.

-

-

Overlay:

-

Prepare a 1.2% CMC or 0.8% agarose overlay medium in 2X DMEM.

-

After the incubation period, aspirate the inoculum and gently add 1 mL of the overlay medium to each well.

-

Allow the overlay to solidify at room temperature.

-

-

Incubation:

-

Incubate the plates at 37°C with 5% CO2 for 5-7 days, or until plaques are visible.

-

-

Staining and Plaque Counting:

-

Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.

-

Gently remove the overlay.

-

Stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Carefully wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound).

-

Determine the PRNT50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Quantitative Reverse Transcription PCR (qRT-PCR)

This method quantifies the amount of viral RNA in infected cells to determine the effect of this compound on viral replication.

Materials:

-

Huh-7 or other DENV-permissive cells

-

Dengue virus stock

-

This compound stock solution

-

Cell culture reagents (as above)

-

RNA extraction kit

-

qRT-PCR master mix

-

DENV-specific primers and probe

-

qRT-PCR instrument

-

24-well or 48-well cell culture plates

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 24-well or 48-well plates and incubate overnight to reach approximately 80-90% confluency.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Aspirate the old medium and add the medium containing the different concentrations of this compound to the cells. Include a "no compound" control.

-

-

Infection:

-

Infect the cells with DENV at a Multiplicity of Infection (MOI) of 0.1 to 1.

-

Incubate the plates at 37°C with 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).

-

-

RNA Extraction:

-

At the end of the incubation period, harvest the cell supernatant or lyse the cells directly in the wells.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

qRT-PCR:

-

Perform a one-step or two-step qRT-PCR using a DENV-specific primer and probe set. A common target is the 5' untranslated region (UTR) or the Capsid gene.

-

Set up the reaction mixture with the qRT-PCR master mix, primers, probe, and extracted RNA.

-

Run the qRT-PCR program on a real-time PCR instrument. Include a standard curve of known DENV RNA concentrations to quantify the viral RNA in the samples.

-

-

Data Analysis:

-

Quantify the viral RNA copy number in each sample using the standard curve.

-

Calculate the percentage of inhibition of viral RNA replication for each this compound concentration compared to the virus control.

-

Determine the EC50 value, the concentration of this compound that inhibits viral RNA replication by 50%, using dose-response curve analysis.

-

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to assess the cytotoxicity of the compound.

Materials:

-

Cells used for the antiviral assay

-

This compound stock solution

-

Cell culture reagents

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).

-

Incubate overnight at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium at the same concentrations used in the antiviral assay.

-

Aspirate the old medium and add 100 µL of the medium containing the compound dilutions to the cells. Include a "no compound" (cell control) and a "no cells" (background control) well.

-

Incubate for the same duration as the antiviral assay (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration compared to the cell control.

-

Determine the CC50 value, the concentration of this compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the log of the compound concentration.

-

Visualizations

Caption: Experimental workflow for this compound antiviral assay.

Caption: Overview of the Dengue Virus replication cycle.

References

- 1. genomica.uaslp.mx [genomica.uaslp.mx]

- 2. Quantitative Competitive Reverse Transcription-PCR for Quantification of Dengue Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Invitro antiviral assay against dengue virus | PPTX [slideshare.net]

- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Mosnodenvir in a Dengue Virus Replicon System

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Mosnodenvir (formerly JNJ-1802), a potent pan-serotype dengue virus (DENV) inhibitor, in conjunction with DENV replicon systems. This document outlines the mechanism of action, quantitative data on its antiviral activity, and detailed protocols for assessing its efficacy and cytotoxicity in cell-based assays.

Introduction to this compound and Dengue Virus Replicon Systems

This compound is an orally bioavailable antiviral compound that has demonstrated potent activity against all four serotypes of the dengue virus.[1][2] Its mechanism of action involves the inhibition of the crucial interaction between two viral non-structural proteins, NS3 and NS4B.[1][2][3] This disruption prevents the formation of the viral replication complex, a critical step for the amplification of viral RNA.[1][2]

Dengue virus replicon systems are powerful and safe tools for studying viral replication and for the screening of antiviral compounds.[1][4][5][6] These systems utilize genetically engineered viral genomes that can replicate within host cells but are incapable of producing infectious virus particles, as the structural genes have been replaced with a reporter gene, such as luciferase or Green Fluorescent Protein (GFP).[1][4][5][6] The expression level of the reporter gene directly correlates with the level of viral RNA replication, providing a quantitative measure of antiviral drug efficacy.[6]

Quantitative Data Summary

This compound exhibits potent antiviral activity against all four DENV serotypes with minimal cytotoxicity in various cell lines. The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.

| Compound | DENV Serotype | Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| This compound (JNJ-1802) | DENV-1, -2, -3, -4 | Vero | Virus Inhibition | 0.057 - 11 | >3 (in Vero cells) | >272 - >52,631 | [2][7] |

| This compound (JNJ-1802) | DENV-2 | Vero | Virus Inhibition | 0.44 | 3 | ~6818 | [7] |

| This compound (JNJ-1802) | DENV-1, -2, -3, -4 | Various (Vero, C6/36, Huh-7, THP-1/DC-SIGN) | Virus Inhibition | Not specified | Limited cytotoxicity reported | Not specified | [2] |

Note: The wide range of EC50 values reflects the pan-serotype activity of this compound. The Selectivity Index is a crucial indicator of a compound's therapeutic window.

Mechanism of Action: Inhibition of NS3-NS4B Interaction

This compound's primary mechanism of action is the disruption of the protein-protein interaction between the viral non-structural proteins NS3 and NS4B. This interaction is essential for the formation and function of the dengue virus replication complex. By preventing the association of NS3 and NS4B, this compound effectively halts viral RNA synthesis.

Caption: this compound inhibits the formation of the DENV NS3-NS4B complex.

Experimental Workflow for Antiviral Testing

The general workflow for evaluating the antiviral activity of this compound using a dengue virus replicon system involves several key steps, from cell culture to data analysis.

Caption: Workflow for evaluating this compound in a DENV replicon system.

Experimental Protocols

The following are detailed protocols for assessing the antiviral activity and cytotoxicity of this compound.

Protocol 1: Luciferase-Based Dengue Replicon Assay

This protocol is designed for use with a stable cell line harboring a luciferase-based DENV replicon.

Materials:

-

DENV replicon cell line (e.g., BHK-21 or Huh-7 cells stably expressing a DENV replicon with a luciferase reporter)

-

Complete culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic)

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Promega ONE-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count the DENV replicon cells.

-

Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium without the selection antibiotic.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 100 nM down to 0.001 nM in 10-fold dilutions. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration, typically ≤0.1%).

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

-

Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data by setting the average luminescence of the vehicle-treated cells to 100%.

-

Plot the percentage of luciferase activity against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).

-

Protocol 2: GFP-Based Dengue Replicon Assay

This protocol is suitable for transient or stable DENV replicon systems expressing Green Fluorescent Protein (GFP).

Materials:

-

Cells suitable for DENV replicon transfection (e.g., BHK-21 or Huh-7)

-

DENV GFP-replicon plasmid DNA or in vitro transcribed RNA

-

Transfection reagent (for plasmid DNA) or electroporator (for RNA)

-

Complete culture medium

-

This compound

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader or high-content imager

Procedure:

-

Cell Seeding and Transfection (for transient assays):

-

Seed cells in a 96-well black, clear-bottom plate.

-

Transfect the cells with the DENV GFP-replicon DNA or RNA according to standard protocols.

-

Allow cells to recover and express the replicon for 24 hours.

-

-

Compound Treatment:

-

Follow the same procedure for preparing and adding serial dilutions of this compound as described in Protocol 1.

-

-

GFP Measurement:

-

After the 48-72 hour incubation, measure the GFP fluorescence intensity using a fluorescence plate reader (e.g., excitation at 488 nm and emission at 509 nm).

-

Alternatively, for more detailed analysis, use a high-content imager to quantify the number of GFP-positive cells and the mean fluorescence intensity per cell.

-

-

Data Analysis:

-

Normalize the GFP signal to the vehicle-treated control.

-

Calculate the EC50 value as described in Protocol 1.

-

Protocol 3: Cytotoxicity Assay (MTS/MTT Assay)

This assay should be performed in parallel with the antiviral assays to determine the cytotoxicity of this compound on the host cells.

Materials:

-

The same cell line used for the replicon assay (without the replicon)

-

Complete culture medium

-

This compound

-

96-well clear tissue culture plates

-

MTS or MTT reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well clear plate at the same density as in the antiviral assay.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with the same serial dilutions of this compound used in the antiviral assay. Include a "no-cell" control (medium only) and a "no-drug" control (cells with vehicle).

-

-

MTS/MTT Assay:

-

After the same incubation period as the antiviral assay (48-72 hours), add the MTS or MTT reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

-

Data Analysis:

-

Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the CC50 value using a non-linear regression analysis.

-

Conclusion

The dengue virus replicon system provides a robust and reliable platform for the evaluation of antiviral compounds like this compound. The protocols outlined in these application notes offer a systematic approach to quantifying the potent, pan-serotype inhibitory activity of this compound and assessing its safety profile in relevant cell lines. These methods are essential for the preclinical development of promising antiviral candidates for the treatment of dengue fever.

References

- 1. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of Dengue type-2 virus replicons expressing GFP reporter gene in study of viral RNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

Application Notes and Protocols for Testing Mosnodenvir Antiviral Activity Against Dengue Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, with four distinct serotypes (DENV-1, -2, -3, and -4). The development of effective antiviral therapies is crucial for managing dengue fever and its more severe forms, dengue hemorrhagic fever and dengue shock syndrome. Mosnodenvir (also known as JNJ-1802) is a potent, orally bioavailable, pan-serotype DENV inhibitor that has shown promising results in preclinical studies.[1][2] These application notes provide detailed protocols for testing the antiviral activity of this compound against DENV in various suitable cell lines.

This compound's mechanism of action involves the inhibition of the interaction between two viral non-structural proteins, NS3 and NS4B.[1][3] This interaction is essential for the formation of the viral replication complex, and its disruption effectively blocks the synthesis of new viral RNA.[1]

Suitable Cell Lines for Dengue Virus Antiviral Testing

The selection of an appropriate cell line is critical for the accurate assessment of antiviral compounds. Several cell lines are permissive to DENV infection and are commonly used for antiviral screening.

-